molecular formula C15H11NO B184190 2-Methylacridine-9-carbaldehyde CAS No. 70401-29-5

2-Methylacridine-9-carbaldehyde

Cat. No. B184190
CAS RN: 70401-29-5
M. Wt: 221.25 g/mol
InChI Key: PIBZGMVFXCKDER-UHFFFAOYSA-N
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Description

2-Methylacridine-9-carbaldehyde is a chemical compound with the formula C15H11NO . It is used for industrial and scientific research purposes .

Scientific Research Applications

Catalysis and Organic Synthesis

2-Methylacridine-9-carbaldehyde derivatives have shown to be significant in the field of catalysis and organic synthesis. For instance, 9-Methylacridine has been identified as a potent ligand to promote palladium(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides with various alkyl iodides, which is pivotal in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Zhu et al., 2014). Moreover, a novel method for synthesizing substituted N-methylacridones from 2-(N-methyl-N-phenylamino)benzaldehydes through dehydrogenative cyclization has been developed, demonstrating the compound's role in an environmentally friendly and atom-efficient transformation where H2O is the only byproduct (Li et al., 2013).

Photocatalysis

In the realm of photocatalysis, 9-Phenyl-10-methylacridium ion, a derivative of 2-Methylacridine-9-carbaldehyde, has been employed as an effective photocatalyst for solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This reaction demonstrates the compound's efficacy in facilitating photoinduced electron transfer processes (Ohkubo et al., 2006).

Fluorescence and Sensing

2-Methylacridine-9-carbaldehyde derivatives have also found applications in the development of fluorescent molecules and sensors. A series of push–pull chromophoric extended styryls synthesized from derivatives of the compound exhibited properties like absorption, emission, and quantum yield that were evaluated in various solvents of different polarities. These compounds exhibited aggregation-induced emission with enhanced fluorescence intensity and can also be utilized as fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).

Molecular Magnetism

Interestingly, derivatives of 2-Methylacridine-9-carbaldehyde have been used in the synthesis of high nuclearity single molecule magnets. A study demonstrated the application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions, leading to the formation of a cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Drug Discovery and Biomedical Research

In the field of drug discovery and biomedical research, derivatives of 2-Methylacridine-9-carbaldehyde have been explored for their potential therapeutic applications. For instance, the modification of the C-9 position of noscapine, an opium alkaloid, to yield 9-carbaldehyde oxime analogues, has shown enhanced anticancer potential, providing insights into the development of novel therapeutic agents (Tomar et al., 2019).

Chromatography

The compound's derivatives have been used to develop mixed-mode stationary phases in High-Performance Liquid Chromatography (HPLC), showing the potential for chromatographic separation of a wide range of samples with a single column, due to the multifaceted interactions exhibited by the modified silica (Hosseini & Heydar, 2021).

Safety And Hazards

2-Methylacridine-9-carbaldehyde is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methylacridine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBZGMVFXCKDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990609
Record name 2-Methylacridine-9-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylacridine-9-carbaldehyde

CAS RN

70401-29-5
Record name 2-Methyl-9-acridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70401-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacridine-9-carbaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylacridine-9-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylacridine-9-carbaldehyde
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